molecular formula C17H10F4O B14794979 1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene

1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene

Cat. No.: B14794979
M. Wt: 306.25 g/mol
InChI Key: URCKYJIFEVHAFF-UHFFFAOYSA-N
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Description

1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O. This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalene derivatives.

Scientific Research Applications

1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-2-(3-(trifluoromethoxy)phenyl)naphthalene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both fluoro and trifluoromethoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C17H10F4O

Molecular Weight

306.25 g/mol

IUPAC Name

1-fluoro-2-[3-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H10F4O/c18-16-14-7-2-1-4-11(14)8-9-15(16)12-5-3-6-13(10-12)22-17(19,20)21/h1-10H

InChI Key

URCKYJIFEVHAFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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